![molecular formula C8H13N5O2 B1517413 5-Amino-3-[2-(4-morpholinyl)-2-oxoéthyl]-1H-1,2,4-triazole CAS No. 921225-12-9](/img/structure/B1517413.png)
5-Amino-3-[2-(4-morpholinyl)-2-oxoéthyl]-1H-1,2,4-triazole
Vue d'ensemble
Description
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H13N5O2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments
5-Amino-3-[2-(4-morpholinyl)-2-oxoéthyl]-1H-1,2,4-triazole : est un composé qui peut être utilisé dans le développement de nouveaux produits pharmaceutiques. Sa structure suggère une activité potentielle dans la modulation des voies biologiques, ce qui pourrait être bénéfique dans le traitement des maladies. Par exemple, son groupe morpholine est souvent observé dans les molécules médicamenteuses en raison de sa capacité à former des liaisons hydrogène et à améliorer la solubilité dans l’eau .
Études biologiques
Le cycle triazole présent dans le composé est connu pour imiter la liaison peptidique, ce qui en fait un outil précieux dans l’étude des interactions protéine-protéine. Les chercheurs peuvent utiliser ce composé pour étudier l’efficacité de liaison et la spécificité des molécules contenant du triazole pour diverses enzymes et récepteurs .
Science des matériaux
En science des matériaux, la structure unique de ce composé pourrait être explorée pour créer de nouveaux polymères présentant des caractéristiques spécifiques. Les fonctionnalités morpholine et triazole pourraient conférer une stabilité thermique ou améliorer l’interaction du matériau avec d’autres substances .
Synthèse chimique
Ce composé peut servir de bloc de construction en synthèse chimique. Ses sites réactifs, tels que l’amine et le groupe oxoéthyl, permettent une fonctionnalisation ultérieure, permettant la synthèse d’une large gamme de dérivés pour diverses applications .
Chimie analytique
En chimie analytique, les dérivés de ce composé pourraient être utilisés comme étalons ou réactifs dans les méthodes chromatographiques ou la spectrométrie. La signature chimique distincte du composé permet son utilisation dans la quantification et la qualification d’échantillons biologiques complexes .
Recherche agricole
La bioactivité potentielle du composé en fait un candidat pour le développement de nouveaux produits agrochimiques. Sa structure pourrait être optimisée pour créer des pesticides ou des herbicides avec des mécanismes d’action spécifiques, contribuant à des pratiques agricoles durables .
Chacune de ces applications démontre la polyvalence du This compound dans la recherche scientifique. Son potentiel dans le développement de médicaments, les études biologiques, la science des matériaux, la synthèse chimique, la chimie analytique et la recherche agricole souligne son importance en tant que composé intéressant pour une exploration plus approfondie. Les informations fournies sont basées sur les caractéristiques structurelles du composé et les propriétés connues de molécules similaires, comme détaillé dans les sources fournies .
Mécanisme D'action
Target of Action
The primary target of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The enzymes within lysosomes are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .
Mode of Action
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to lysosomal function . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption can lead to the inactivation of lysosomal enzymes, such as Cathepsin B .
Pharmacokinetics
Its ability to cross phospholipid membranes suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of lysosomal enzymes, potentially affecting various cellular processes .
Analyse Biochimique
Biochemical Properties
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is involved in multiple cellular processes, including cell growth, proliferation, and survival . The compound’s interaction with PI3K leads to the inhibition of downstream signaling pathways, such as the Akt pathway, which is essential for cell survival and metabolism . Additionally, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine has been found to modulate autophagy by interacting with autophagy-related proteins .
Cellular Effects
The effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway . This inhibition leads to decreased cell proliferation and increased cell death. Furthermore, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine involves several key interactions at the molecular level. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, leading to the suppression of cell survival signals . Additionally, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine modulates autophagy by interacting with autophagy-related proteins, promoting the degradation of cellular components . The compound also affects gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of PI3K activity and prolonged induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound inhibits PI3K, which plays a crucial role in glucose metabolism and lipid synthesis . By inhibiting PI3K, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine alters metabolic flux and reduces the levels of key metabolites involved in these pathways . Additionally, the compound affects the activity of other metabolic enzymes, such as those involved in the tricarboxylic acid cycle and fatty acid oxidation .
Transport and Distribution
The transport and distribution of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization and accumulation within these compartments influence its activity and function . For example, the compound’s accumulation in the mitochondria can enhance its pro-apoptotic effects by promoting mitochondrial dysfunction and cytochrome c release .
Subcellular Localization
The subcellular localization of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is critical for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine contains a nuclear localization signal that directs it to the nucleus, where it can modulate gene expression . Additionally, the compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its stability and activity . These modifications influence the compound’s subcellular localization and its interactions with other biomolecules .
Propriétés
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c9-8-10-6(11-12-8)5-7(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPERKXMMPHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653250 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-12-9 | |
| Record name | 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921225-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


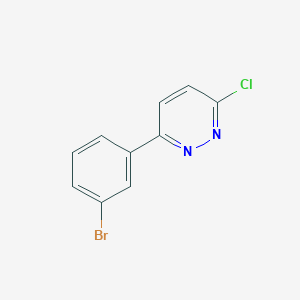
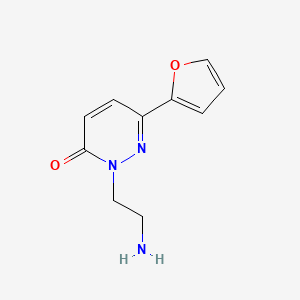
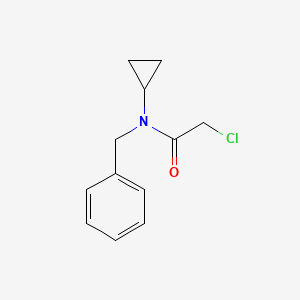
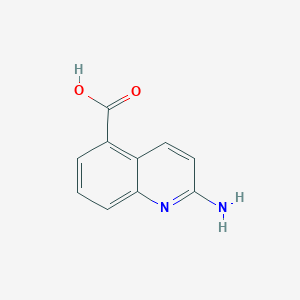
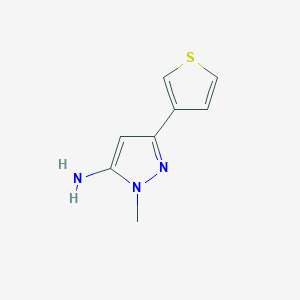
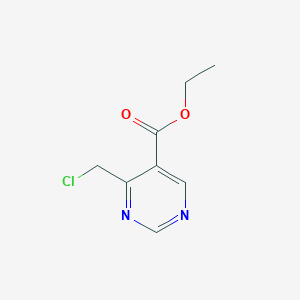
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)
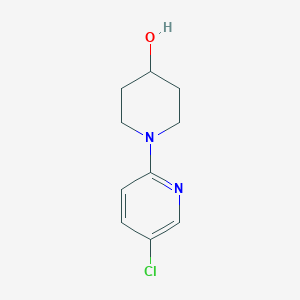
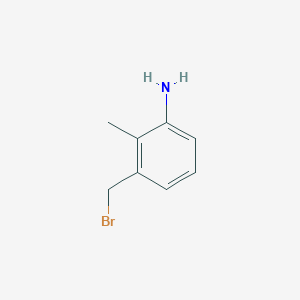
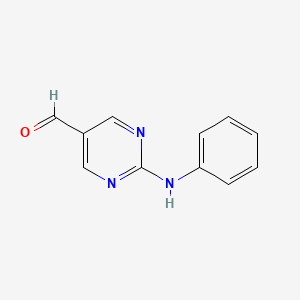
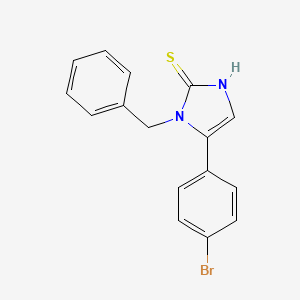

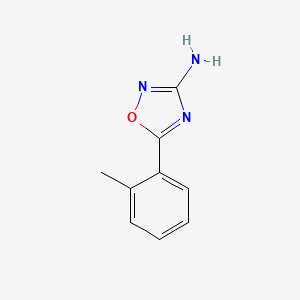
![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)
